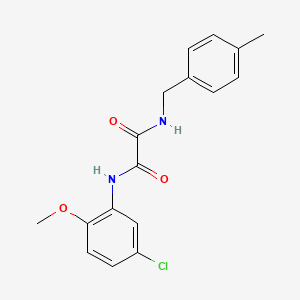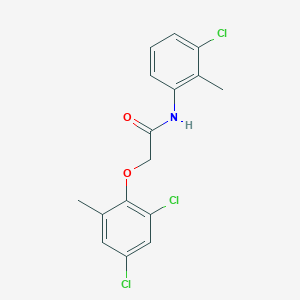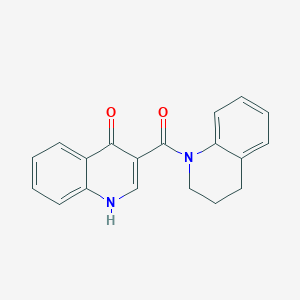
N-(5-chloro-2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. Dysregulation of mGluR5 has been linked to several neurological and psychiatric disorders, such as anxiety, depression, addiction, and autism spectrum disorders. Therefore, CMEP has been investigated as a potential therapeutic agent for these conditions.
Wirkmechanismus
CMEP exerts its effects by blocking the activation of N-(5-chloro-2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide. This receptor is mainly expressed in the central nervous system and modulates the release of various neurotransmitters, such as glutamate, dopamine, and GABA. By inhibiting this compound, CMEP reduces the excitatory signaling in the brain and restores the balance between inhibitory and excitatory neurotransmission.
Biochemical and physiological effects:
CMEP has been shown to have various biochemical and physiological effects in preclinical studies. For example, CMEP decreases the release of glutamate and dopamine in the brain, which are involved in reward and motivation pathways. CMEP also increases the levels of GABA, which is the main inhibitory neurotransmitter in the brain. These effects contribute to the anxiolytic, antidepressant, and anti-addictive properties of CMEP.
Vorteile Und Einschränkungen Für Laborexperimente
CMEP has several advantages for lab experiments, such as its high selectivity and potency for N-(5-chloro-2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, its ability to cross the blood-brain barrier, and its well-established synthesis and characterization methods. However, CMEP also has some limitations, such as its potential off-target effects on other receptors, its limited solubility and stability in aqueous solutions, and its variable pharmacokinetic properties across species.
Zukünftige Richtungen
There are several future directions for the research on CMEP. One direction is to investigate its therapeutic potential in clinical trials for various neurological and psychiatric disorders. Another direction is to explore its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, future studies could focus on modifying the chemical structure of CMEP to improve its pharmacokinetic properties and reduce its potential side effects. Overall, CMEP represents a promising compound for the development of novel therapies for brain disorders.
Synthesemethoden
CMEP can be synthesized by a multi-step process involving the reaction of 2-amino-5-chloro-ortho-anisidine with 4-methylbenzyl chloride, followed by condensation with ethanediamine. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CMEP has been extensively studied in preclinical models of neurological and psychiatric disorders. For example, in animal models of anxiety and depression, CMEP has been shown to reduce stress-induced behaviors and improve mood-related symptoms. In addiction models, CMEP has been found to decrease drug-seeking behavior and prevent relapse. In autism models, CMEP has been reported to improve social interaction and communication deficits.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-5-12(6-4-11)10-19-16(21)17(22)20-14-9-13(18)7-8-15(14)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYAMRGULHAXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-phenyl-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B4949870.png)

![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate](/img/structure/B4949877.png)

![4-[(propylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4949899.png)




![1-adamantyl[(2-thienylcarbonyl)amino]acetic acid](/img/structure/B4949954.png)
![5-[(3-acetylphenoxy)methyl]-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4949957.png)
![N-phenyl-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4949959.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4949971.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B4949977.png)
